

Definitive Guide: Reference Standard Purity Analysis for 4-tert-butyl-2-nitrophenol

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Compound of Interest

Compound Name: 4-Butyl-2-nitrophenol

CAS No.: 52899-59-9

Cat. No.: B8809436

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Executive Summary & Molecule Profile

4-tert-butyl-2-nitrophenol (also known as 2-nitro-4-tert-butylphenol) is a critical intermediate in the synthesis of agrochemicals and a specific metabolite marker for the degradation of tert-butylphenol antioxidants. In drug development, it serves as a structural alert for potential genotoxic impurities (PGIs) due to the nitro-aromatic moiety.

The reliability of quantitative data in environmental monitoring and metabolite profiling hinges on the purity assignment of this reference standard. This guide compares the two primary methodologies for certification: the Mass Balance (MB) approach versus Quantitative NMR (qNMR), providing validated protocols for each.

Chemical Profile & Critical Handling

- CAS: 3279-07-0[1][2][3][4][5]
- Molecular Weight: 195.22 g/mol [3]
- Melting Point (Critical): 27–29 °C.[3]

- Expert Insight: This compound exists at the phase boundary between solid and liquid at typical laboratory temperatures. Do not weigh this standard at room temperature. It must be handled either as a supercooled liquid (homogenized melt) or cryogenically cooled (<10 °C) to ensure aliquot homogeneity. Static charge in the semi-solid state can lead to significant weighing errors (>5%).

Comparative Analysis: Purity Assignment Methods

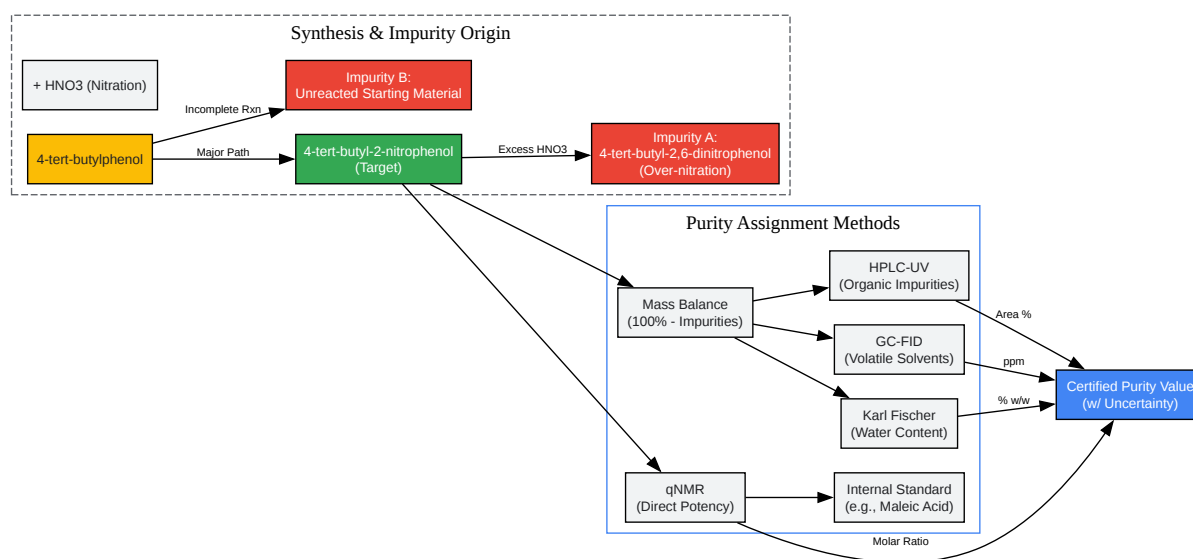
The "performance" of a reference standard is defined by the accuracy of its assigned potency. We compare the traditional "Mass Balance" approach against the modern "qNMR" direct potency method.[6]

Comparison Matrix

Feature	Method A: Mass Balance (MB)	Method B: Quantitative NMR (qNMR)
Principle	Indirect.	Direct. Ratio of analyte protons to Internal Standard (IS).
Components	Requires HPLC (organics), GC (volatiles), KF (water), ROI (inorganics).	Single experiment (proton counting).
Traceability	Dependent on response factors of impurities.	Direct traceability to NIST/SI via the Internal Standard.
Bias Risk	High. Undetected impurities (e.g., oligomers) inflate purity values.	Low. Only overlapping signals cause bias.
Sample Req.	High (>100 mg for full suite).	Low (<20 mg).
Verdict	Standard for routine QC. Best for impurity profiling.	Gold Standard for Certification. Best for absolute potency.

Workflow Visualization: Certification Pathways

The following diagram illustrates the logical flow for certifying this standard, highlighting where impurities originate and how the two methods diverge.



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Figure 1: Synthesis origin of impurities and the dual-pathway workflow for purity certification (Mass Balance vs. qNMR).

Experimental Protocols

Protocol A: HPLC-DAD Purity Profiling (Mass Balance Component)

This method is critical for detecting the regioisomer impurities (e.g., 2-tert-butyl-4-nitrophenol) and over-nitrated byproducts which qNMR may not resolve if signals overlap.

- Objective: Quantify related organic impurities >0.05%.

- System: HPLC with Diode Array Detector (DAD).
- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 μ m.
- Mobile Phase:
 - Solvent A: 0.1% Formic Acid in Water (Suppresses phenol ionization, sharpening peaks).
 - Solvent B: Acetonitrile (ACN).[7]
- Gradient:
 - 0 min: 90% A / 10% B
 - 15 min: 10% A / 90% B
 - 20 min: 10% A / 90% B
 - 21 min: 90% A / 10% B (Re-equilibration).
- Flow Rate: 1.0 mL/min.[8]
- Temperature: 30 °C (Must be controlled due to the analyte's low MP).
- Detection: 280 nm (Nitrophenol max) and 254 nm.
- Sample Prep: Dissolve ~10 mg standard in 10 mL ACN. Note: Ensure the bulk material is homogeneous (melted or mixed) before weighing.

Validation Criteria:

- Resolution (Rs): > 2.0 between 4-tert-butyl-2-nitrophenol and 4-tert-butylphenol (precursor).
- Linearity:

over 50–150% of target concentration.

Protocol B: ^1H -qNMR Absolute Content (Primary Reference Method)

This protocol provides the "True Value" for the reference standard, independent of impurity response factors.

- Objective: Determine absolute mass fraction (purity) with traceability to SI units.
- Instrument: 400 MHz NMR (or higher) with probe temperature control set to 25 °C.
- Solvent: DMSO-
(Preferred over
to prevent volatility issues and ensure distinct OH signal).
- Internal Standard (IS): Maleic Acid (Traceable CRM grade).
 - Why Maleic Acid? It provides a sharp singlet at
6.2 ppm, typically clear of the aromatic nitrophenol region (
7.0–8.5 ppm) and the tert-butyl group (
1.3 ppm).
- Procedure:
 - Accurately weigh (± 0.01 mg) ~15 mg of 4-tert-butyl-2-nitrophenol (
) and ~10 mg of Maleic Acid IS (
) into the same vial.
 - Dissolve in 1.0 mL DMSO-
.
 - Transfer to NMR tube immediately.
 - Acquisition Parameters:

- Pulse angle: 90°.
- Relaxation delay (): 60 seconds (Critical: must be of the slowest nucleus).
- Scans: 32 or 64.
- Spectral Width: 20 ppm (to catch acidic phenol protons).

Calculation:

Where:

- = Integral area^[9]
- = Number of protons (IS=2, Sample=1 for aromatic proton)
- = Molecular Weight
- = Mass weighed
- = Purity (as decimal)

Impurity Profile & Troubleshooting

When analyzing 4-tert-butyl-2-nitrophenol, three specific impurities are most common. Their presence dictates the "Grade" of the standard.

Impurity	Origin	Detection Method	Impact on Reference Standard
4-tert-butylphenol	Unreacted Starting Material	HPLC (RT ~12 min)	Critical. Lacks nitro group; significantly alters UV response factor.
4-tert-butyl-2,6-dinitrophenol	Over-nitration	HPLC (RT ~14 min) / GC-MS	High. Increases acidity; potential interference in titration assays.
2-tert-butyl-4-nitrophenol	Regioisomer	HPLC (requires optimized gradient)	Moderate. Isomeric; difficult to separate on short columns.

Common Pitfall:

- **Water Content:** Nitrophenols are hygroscopic. A "99%" LC-purity standard may only be 97% potent if it contains 2% water. Always perform Karl Fischer titration or integrate the water peak in qNMR (if using non-exchangeable solvent) to correct the final assignment.

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